BMS-986141

Description

Properties

IUPAC Name |

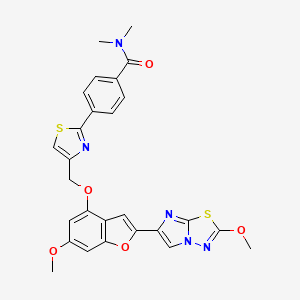

4-[4-[[6-methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-1-benzofuran-4-yl]oxymethyl]-1,3-thiazol-2-yl]-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O5S2/c1-31(2)25(33)16-7-5-15(6-8-16)24-28-17(14-38-24)13-36-21-9-18(34-3)10-22-19(21)11-23(37-22)20-12-32-26(29-20)39-27(30-32)35-4/h5-12,14H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEBLYWBELVGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=NC(=CS2)COC3=CC(=CC4=C3C=C(O4)C5=CN6C(=N5)SC(=N6)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1478711-48-6 | |

| Record name | BMS-986141 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1478711486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986141 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-986141 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W530IRZ40G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the PAR-4 Inhibitory Profile of BMS-986141

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Protease-Activated Receptor-4 (PAR-4) inhibitory profile of BMS-986141, a novel, orally active, and selective antagonist. This document details the compound's inhibitory potency, selectivity, and mechanism of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and illustrative diagrams of signaling pathways and workflows are included to facilitate a deeper understanding and replication of pivotal experiments.

Core Inhibitory Profile of this compound

This compound is a potent and highly selective antagonist of PAR-4, a G-protein coupled receptor expressed on human platelets that plays a crucial role in thrombus formation.[1][2] Unlike PAR-1, which initiates a rapid and transient platelet response to thrombin, PAR-4 activation leads to a more sustained and prolonged signaling cascade, making it a key driver in the stabilization and growth of a thrombus.[3] this compound has demonstrated robust antithrombotic efficacy with a favorable bleeding profile in preclinical models, suggesting a potential improvement over existing antiplatelet therapies.[4][5] The clinical development of this compound has been discontinued for undisclosed reasons.[6]

Quantitative Inhibitory Activity

This compound exhibits potent inhibition of PAR-4-mediated platelet aggregation with low nanomolar efficacy. The half-maximal inhibitory concentrations (IC50) have been determined in various in vitro and ex vivo assays.

| Assay Type | Species | Agonist | IC50 (nM) | Reference(s) |

| PAR-4 Antagonist Activity | - | - | 0.4 | [3] |

| PAR-4 Agonist Peptide-Induced Platelet Aggregation | Human | PAR-4 Agonist Peptide | 2.2 | [3] |

| PAR-4 Agonist Peptide-Induced Platelet Aggregation | Human | PAR-4 Agonist Peptide | 1.8 | [3] |

| PAR-4 Agonist Peptide-Induced Platelet Aggregation | Cynomolgus Monkey | PAR-4 Agonist Peptide | 1.3 | [3] |

Selectivity Profile

A key feature of this compound is its high selectivity for PAR-4 over other platelet receptors, including PAR-1. In studies with healthy participants, doses of 75 and 150 mg of this compound produced significant inhibition of PAR-4 agonist peptide (AP)-induced platelet aggregation without affecting PAR-1-AP-induced aggregation.[4][7] This selectivity is critical as it allows for the targeted inhibition of the prothrombotic signaling of PAR-4 while preserving the initial hemostatic functions mediated by PAR-1.[3]

Mechanism of Action and Signaling Pathway

Thrombin, a key protease in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PARs, which then act as tethered ligands to initiate intracellular signaling.[1] PAR-4 is coupled to the Gq protein, and its activation leads to a signaling cascade that is central to platelet activation and aggregation.

This compound acts as a reversible antagonist to PAR-4, blocking the downstream signaling cascade that leads to platelet activation.[8]

Below is a diagram illustrating the PAR-4 signaling pathway in platelets and the inhibitory action of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the PAR-4 inhibitory profile of this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to inhibit platelet aggregation induced by a PAR-4 specific agonist.

Protocol:

-

Blood Collection: Draw whole blood from healthy human donors or cynomolgus monkeys into tubes containing 3.2% sodium citrate as an anticoagulant.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

-

Platelet Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference (100% aggregation).

-

Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Aggregation Measurement: Place the PRP samples in an aggregometer cuvette with a stir bar, maintained at 37°C.

-

Agonist Addition: Add a specific PAR-4 agonist peptide (e.g., AYPGKF-NH2 or a more potent analog) at a concentration known to induce robust aggregation (e.g., 12.5 µM to 100 µM).[7]

-

Data Recording: Record the change in light transmittance for a set period (e.g., 5-10 minutes).

-

Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.

P-Selectin Expression Assay (Flow Cytometry)

This assay quantifies the inhibitory effect of this compound on the surface expression of P-selectin, a marker of platelet activation.

Protocol:

-

Sample Preparation: Use either whole blood collected in sodium citrate or prepared PRP.

-

Incubation: Incubate samples with this compound or vehicle, followed by stimulation with a PAR-4 agonist.

-

Antibody Staining: Add fluorochrome-conjugated monoclonal antibodies against P-selectin (CD62P) and a platelet-specific marker (e.g., CD41 or CD61) to the samples. Incubate in the dark at room temperature.

-

Fixation: Fix the samples with a suitable fixative, such as 1% paraformaldehyde, to stabilize the cells and antibody binding.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer, using appropriate laser and filter settings for the chosen fluorochromes.

-

Gating and Analysis: Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker. Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.

Platelet-Monocyte Aggregate Assay (Flow Cytometry)

This assay measures the formation of aggregates between platelets and monocytes, a sensitive marker of platelet activation in vivo.

Protocol:

-

Blood Collection: Collect whole blood into sodium citrate tubes.

-

Incubation: Incubate the whole blood with this compound or vehicle, followed by stimulation with a PAR-4 agonist.

-

Antibody Staining: Add a cocktail of fluorochrome-conjugated antibodies to identify monocytes (e.g., anti-CD14), platelets (e.g., anti-CD41), and platelet activation (e.g., anti-CD62P). Incubate in the dark at room temperature.

-

Red Blood Cell Lysis and Fixation: Use a commercial lysis/fixation solution to lyse red blood cells and fix the leukocytes and platelets.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer.

-

Gating and Analysis: Gate on the monocyte population based on their forward and side scatter properties and positive staining for the monocyte-specific marker. Within the monocyte gate, quantify the percentage of cells that are also positive for the platelet-specific marker, representing platelet-monocyte aggregates.

In Vivo Arterial Thrombosis Model (Electrolytic-Induced)

This preclinical model assesses the antithrombotic efficacy of this compound in a setting that mimics arterial thrombosis.

Protocol:

-

Animal Preparation: Anesthetize a cynomolgus monkey and surgically expose a carotid artery.

-

Drug Administration: Administer this compound or a vehicle control orally at specified doses (e.g., 0.05, 0.1, and 0.5 mg/kg).[3]

-

Thrombus Induction: Place an electrode on the exterior of the carotid artery and apply a controlled electrical current to induce endothelial injury, which initiates thrombus formation.

-

Blood Flow Monitoring: Use a flow probe to continuously monitor blood flow in the artery distal to the injury site to assess the degree of occlusion.

-

Thrombus Excision and Measurement: After a predetermined period, excise the thrombotic segment of the artery and carefully remove and weigh the thrombus.

-

Analysis: Compare the thrombus weight in the this compound-treated groups to the vehicle-treated group to determine the antithrombotic efficacy.

Conclusion

This compound is a potent, selective, and orally bioavailable antagonist of the PAR-4 receptor. Its inhibitory profile, characterized by low nanomolar IC50 values and high selectivity over PAR-1, makes it a compelling candidate for antiplatelet therapy. The compound effectively inhibits PAR-4-mediated platelet aggregation, P-selectin expression, and platelet-monocyte aggregate formation. In preclinical in vivo models, this compound has demonstrated significant antithrombotic efficacy with a favorable safety profile. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the fields of thrombosis, hemostasis, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Turn down - turn up: a simple and low-cost protocol for preparing platelet-rich plasma | Clinics [elsevier.es]

- 6. Platelet Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 7. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of monocyte-platelet aggregates by imaging flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of BMS-986141: A Potent and Selective PAR4 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BMS-986141 is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4). Developed by Bristol Myers Squibb, it emerged from a medicinal chemistry program focused on imidazothiadiazole derivatives as antiplatelet agents. The rationale for targeting PAR4 was to achieve effective antithrombotic activity with a reduced bleeding risk compared to existing antiplatelet therapies that target initial phases of coagulation. Preclinical studies demonstrated promising efficacy in primate models of thrombosis with a superior safety profile. This compound progressed into clinical development, with Phase 1 studies confirming its safety, tolerability, and dose-proportional pharmacokinetics and pharmacodynamics in healthy volunteers. A Phase 2a study provided evidence of its additive antithrombotic effects in patients with coronary artery disease already on standard antiplatelet therapy. Despite these encouraging results, the clinical development of this compound was discontinued for undisclosed reasons. This guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols employed in its evaluation.

Introduction: The Rationale for Targeting PAR4

Human platelets express two protease-activated receptors that are activated by thrombin: PAR1 and PAR4.[1] While PAR1 has been a target for antiplatelet therapy, its inhibition has been associated with a significant risk of bleeding.[1] PAR4 is activated by higher concentrations of thrombin and is believed to play a more prominent role in pathological thrombosis rather than in normal hemostasis.[2] This suggests that antagonizing PAR4 could offer a therapeutic window for preventing arterial thrombosis with a lower propensity for bleeding complications. This hypothesis drove the discovery and development of this compound.

Discovery and Medicinal Chemistry

This compound was identified through the optimization of a series of imidazothiadiazole PAR4 antagonists.[1] The lead optimization program focused on improving potency, metabolic stability, and oral bioavailability. This effort led to the selection of BMS-986120 as the first-in-class clinical candidate and this compound as a backup candidate.[1] Both compounds exhibited excellent antithrombotic efficacy and minimal prolongation of bleeding time in preclinical monkey models, suggesting a potential improvement over the standard of care.[1][3]

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of PAR4, a G-protein coupled receptor.[2] Thrombin activates PAR4 by cleaving its extracellular domain, which unmasks a tethered ligand that binds to the receptor and initiates intracellular signaling. This primarily occurs through the Gq pathway, leading to the activation of phospholipase C (PLC), subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium and activation of protein kinase C (PKC). This cascade of events results in platelet activation and aggregation. This compound competitively binds to PAR4, preventing its activation by thrombin and thereby inhibiting downstream signaling.

Caption: this compound mechanism of action in the PAR4 signaling pathway.

Preclinical Development

In Vitro Pharmacology

This compound demonstrated potent and selective inhibition of PAR4-mediated platelet aggregation in vitro.

Table 1: In Vitro Potency of this compound

| Assay | Species | IC50 (nM) |

| PAR4-AP-induced platelet aggregation | Human | >80% inhibition at 75 and 150 mg doses |

| PAR1-AP-induced platelet aggregation | Human | No effect |

Source: Merali, S., et al. (2023). Platelets.[4]

Preclinical Efficacy and Safety

The antithrombotic efficacy and bleeding risk of this compound were evaluated in a cynomolgus monkey model of electrolytic-mediated carotid arterial thrombosis.

Table 2: Preclinical Efficacy and Safety of this compound in Cynomolgus Monkeys

| Dose (mg/kg) | Thrombus Weight Reduction | Bleeding Time Prolongation (vs. control) |

| 0.5 | 88% | 1.2-fold |

Source: Alzheimer's Drug Discovery Foundation. (2022). PAR4 Antagonists (BMS-986120, this compound).[5]

These preclinical results were highly encouraging, showing a significant antithrombotic effect with only a minor impact on bleeding time, especially when compared to the 8-fold increase in bleeding time observed with clopidogrel in similar models.[5]

Experimental Protocol: Electrolytic-Mediated Carotid Arterial Thrombosis Model

-

Subjects: Cynomolgus monkeys.

-

Procedure:

-

Animals are anesthetized and the carotid artery is surgically exposed.

-

A stimulating electrode is placed on the artery.

-

An electrolytic current is applied to the artery to induce endothelial injury and initiate thrombus formation.

-

The test compound (this compound) or vehicle is administered orally prior to the procedure.

-

After a defined period, the arterial segment containing the thrombus is excised and the thrombus is isolated and weighed.

-

-

Endpoint: The primary endpoint is the weight of the thrombus, with a reduction in weight indicating antithrombotic efficacy. Bleeding time is assessed separately.

Clinical Development

Phase 1 Studies in Healthy Volunteers

A first-in-human, randomized, double-blind, placebo-controlled study (NCT02341638) was conducted to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy adult participants. The study included single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts, as well as a Japanese MAD (JMAD) cohort.[2][4]

This compound demonstrated dose-proportional pharmacokinetics.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (SAD)

| Dose | Cmax (ng/mL) | AUCinf (h*ng/mL) | T1/2 (hours) |

| 2.5 mg | 17.6 | 183 | 33.7 - 44.7 |

| 150 mg | 958 | 9207 | 33.7 - 44.7 |

Source: Merali, S., et al. (2023). Platelets.[4]

Following once-daily administration for 7 days, a 1.3- to 2-fold accumulation in AUC was observed at steady state.[4]

The pharmacodynamic response was assessed by measuring the inhibition of PAR4 agonist peptide (AP)-induced platelet aggregation.

Table 4: Pharmacodynamic Effects of this compound in Healthy Volunteers

| Study | Dose | Effect on PAR4-AP-Induced Platelet Aggregation |

| SAD | 75 mg and 150 mg | ≥80% inhibition for ≥24 hours |

| MAD & JMAD | ≥10 mg | Complete inhibition for 24 hours |

Source: Merali, S., et al. (2023). Platelets.[2][4]

This compound was found to be safe and well-tolerated across a wide range of doses.[2][4]

Phase 2a Study in Patients with Coronary Artery Disease

A Phase 2a, open-label, single-center study (NCT05093790) was conducted to assess the additive antithrombotic effects of this compound in patients with stable coronary artery disease receiving either aspirin, ticagrelor, or a combination of both.[6]

Table 5: Key Findings from the Phase 2a Study of this compound

| Parameter | Result |

| PAR4-AP-induced platelet aggregation, P-selectin expression, and platelet-monocyte aggregate expression | Highly selective inhibition (p≤0.001) |

| Ex vivo thrombus area in high shear conditions | Reduced by 21% in healthy volunteers (p=0.001), 28% in patients on ticagrelor (p=0.001), 23% in patients on aspirin (p=0.018), and 24% in patients on combination therapy (p≤0.001) |

Source: Judge, H. M., et al. (2024). Arteriosclerosis, Thrombosis, and Vascular Biology.[6]

These results demonstrated that PAR4 antagonism with this compound provides additional antithrombotic effects on top of standard antiplatelet therapies.[6]

A separate Phase 2 trial in patients with a recent stroke or transient ischemic attack (NCT02671461) was terminated, and the data were not analyzed due to the discontinuation of the drug's development.[5]

Experimental Protocol: Ex Vivo Thrombus Formation Model

-

Subjects: Patients with stable coronary artery disease and healthy volunteers.

-

Procedure:

-

Whole blood is drawn from participants before and at 2 and 24 hours after a single oral dose of this compound.

-

The blood is perfused over a collagen-coated surface in a thrombosis chamber under high shear stress conditions.

-

Thrombus formation is assessed by microscopy and quantified by measuring the thrombus area.

-

-

Endpoints: The primary endpoint is the change in ex vivo thrombus formation. Secondary endpoints include measures of platelet aggregation and activation.

Caption: Overview of the development workflow for this compound.

Discontinuation of Development

Despite the promising preclinical and clinical data, Bristol Myers Squibb discontinued the development of both this compound and BMS-986120.[5] The specific reasons for this decision have not been publicly disclosed.

Conclusion

This compound represents a well-characterized and potent selective PAR4 antagonist that progressed from a rational drug discovery program to clinical proof-of-concept. The data gathered throughout its development support the hypothesis that targeting PAR4 can provide effective antithrombotic activity with a favorable safety profile. While the journey of this compound to the market was halted, the extensive preclinical and clinical research conducted provides a valuable foundation for the continued exploration of PAR4 antagonists as a novel class of antiplatelet agents. The detailed understanding of its pharmacology, pharmacokinetics, and clinical effects will undoubtedly inform future drug discovery and development efforts in the field of thrombosis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and this compound) That Antagonize Protease-Activated Receptor 4. | Semantic Scholar [semanticscholar.org]

- 4. First-in-human study to assess the safety, pharmacokinetics, and pharmacodynamics of this compound, a novel, reversible, small-molecule, PAR4 agonist in non-Japanese and Japanese healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. ahajournals.org [ahajournals.org]

BMS-986141: A Technical Overview of a Novel PAR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is an orally bioavailable small molecule that acts as a selective and reversible antagonist of Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation. Developed by Bristol Myers Squibb, this compound has been investigated for its potential as an antithrombotic agent with a favorable safety profile, particularly concerning bleeding risk. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its structure is designed for high-affinity and selective binding to the PAR4 receptor.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[4-[[6-methoxy-2-(2-methoxyimidazo[2,1-b][1][2][3]thiadiazol-6-yl)-1-benzofuran-4-yl]oxymethyl]-1,3-thiazol-2-yl]-N,N-dimethylbenzamide | MedKoo Biosciences |

| Chemical Formula | C27H23N5O5S2 | Alzheimer's Drug Discovery Foundation[1] |

| Molecular Weight | 561.6 g/mol | Alzheimer's Drug Discovery Foundation[1] |

| CAS Number | 1478711-48-6 | MedKoo Biosciences |

| SMILES String | CN(C)C(=O)c1ccc(cc1)c2nc(cs2)COc3cc(OC)cc4c3oc(c4)c5cn6c(sc(n6)OC)=n5 | N/A |

| Half-life (human) | 33.7 - 45.5 hours | Alzheimer's Drug Discovery Foundation, PubMed[1][4] |

| Solubility | Information not publicly available in detail. Formulated as an oral suspension for clinical trials. | N/A |

Mechanism of Action and Signaling Pathway

This compound exerts its antithrombotic effects by specifically inhibiting the Protease-Activated Receptor 4 (PAR4). PAR4 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of human platelets.

Thrombin, a key enzyme in the coagulation cascade, is the primary activator of PAR4. Unlike typical receptor-ligand interactions, thrombin activates PAR4 by cleaving its N-terminal extracellular domain. This cleavage unmasks a new N-terminus which then acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling.

PAR4 activation leads to the stimulation of Gq and G12/13 signaling pathways, resulting in increased intracellular calcium levels, platelet shape change, granule secretion, and ultimately, platelet aggregation and thrombus formation. This compound competitively binds to PAR4, preventing its activation by the tethered ligand and thereby inhibiting downstream signaling events.

Preclinical and Clinical Data

This compound has undergone extensive preclinical and clinical evaluation to determine its efficacy and safety.

In Vitro Efficacy

The inhibitory potency of this compound on PAR4-mediated platelet aggregation has been quantified in vitro.

Table 2: In Vitro Inhibition of PAR4-Mediated Platelet Aggregation

| Assay | Species | IC50 | Source |

| PAR4 Agonist Peptide-Induced Platelet Aggregation | Human | 1.8 ± 0.3 nM | MedKoo Biosciences |

| PAR4 Agonist Peptide-Induced Platelet Aggregation | Cynomolgus Monkey | 1.2 ± 0.3 nM | MedKoo Biosciences |

Preclinical In Vivo Efficacy and Safety

Studies in cynomolgus monkeys have been crucial in demonstrating the antithrombotic potential and bleeding profile of this compound.

Table 3: Preclinical Efficacy and Safety in Cynomolgus Monkeys

| Model | Parameter | Dose (mg/kg) | Result | Source |

| Electrolytic Carotid Artery Thrombosis | Thrombus Weight Reduction | 0.5 | 88% reduction | Alzheimer's Drug Discovery Foundation[5] |

| Mesenteric Artery Bleeding Time | Bleeding Time Increase | 0.5 | 1.2-fold increase | Alzheimer's Drug Discovery Foundation[5] |

For comparison, aspirin is associated with a 2.2-fold increase in bleeding time in the same model.[5]

Clinical Pharmacokinetics and Pharmacodynamics

Phase 1 clinical trials in healthy human volunteers have provided key insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.

Table 4: Human Pharmacokinetic Parameters (Single Ascending Dose)

| Dose (mg) | Cmax (ng/mL) | AUC (h*ng/mL) | T1/2 (hours) | Source |

| 2.5 | 17.6 | 183 | 33.7 - 44.7 | PubMed[4] |

| 150 | 958 | 9207 | 33.7 - 44.7 | PubMed[4] |

Table 5: Human Pharmacodynamic Response (Platelet Aggregation Inhibition)

| Study Type | Dose | PAR4 Agonist Peptide Concentration | Inhibition | Duration | Source |

| Single Ascending Dose | 75 mg & 150 mg | 25-100 µM | ≥80% | ≥24 hours | PubMed[1] |

| Multiple Ascending Dose | ≥10 mg | 12.5 µM & 25 µM | Complete | ≥24 hours | PubMed[1] |

Importantly, this compound did not affect PAR1-agonist peptide-induced platelet aggregation, demonstrating its selectivity for PAR4.[1]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Light Transmission Aggregometry (LTA) for Platelet Aggregation

This assay measures the aggregation of platelets in platelet-rich plasma (PRP) by detecting changes in light transmission.

Methodology:

-

Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 250 x 10^9/L) using PPP.

-

Assay Procedure:

-

PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.

-

A baseline light transmission is established.

-

This compound or vehicle is pre-incubated with the PRP for a specified time.

-

A PAR4 agonist peptide (e.g., AYPGKF-NH2) is added to induce platelet aggregation.

-

The change in light transmission is recorded over time as platelets aggregate. The extent of aggregation is expressed as a percentage of the light transmission of the PPP.

-

Electrolytic Carotid Artery Thrombosis Model in Cynomolgus Monkeys

This in vivo model is used to assess the antithrombotic efficacy of a compound.

Methodology:

-

Animal Preparation: Cynomolgus monkeys are anesthetized, and the carotid artery is surgically exposed.

-

Instrumentation: A flow probe is placed around the artery to monitor blood flow. An electrode is placed downstream from the flow probe.

-

Drug Administration: this compound or a vehicle is administered orally at a predetermined time before the procedure.

-

Thrombus Induction: An electrical current is applied to the electrode, which injures the arterial wall and initiates thrombus formation.

-

Monitoring: Carotid artery blood flow is monitored continuously. The formation of an occlusive thrombus results in a decrease in blood flow to zero.

-

Endpoint: The primary endpoint is typically the time to occlusion or the weight of the thrombus after a specified period.

Conclusion

This compound is a potent and selective PAR4 antagonist that has demonstrated significant antithrombotic efficacy in preclinical models and robust inhibition of platelet aggregation in human clinical trials. Its mechanism of action, targeting a key pathway in thrombus formation, coupled with a potentially wider therapeutic window regarding bleeding risk compared to other antiplatelet agents, highlights its potential as a novel antithrombotic therapy. The data summarized in this guide provide a solid foundation for further research and development in the field of cardiovascular medicine.

References

- 1. First-in-human study to assess the safety, pharmacokinetics, and pharmacodynamics of this compound, a novel, reversible, small-molecule, PAR4 agonist in non-Japanese and Japanese healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. PAR4 Antagonism in Patients With Coronary Artery Disease Receiving Antiplatelet Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

The Pharmacokinetics and Pharmacodynamics of BMS-986141: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is an investigational, orally bioavailable small molecule that acts as a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4).[1] PAR4 is a G-protein coupled receptor expressed on human platelets that, upon activation by thrombin, plays a crucial role in the amplification of platelet aggregation and thrombus formation.[2] By targeting PAR4, this compound represents a novel antiplatelet strategy with the potential to offer a favorable benefit-risk profile, particularly concerning bleeding risk, compared to existing antiplatelet agents.[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on preclinical and clinical data.

Mechanism of Action

This compound is a reversible and selective antagonist of the PAR4 receptor.[4] Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PAR1 and PAR4. This cleavage exposes a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling. PAR1 activation leads to a rapid and transient platelet response, while PAR4 activation results in a more sustained signaling cascade, contributing to the stabilization of thrombus formation.[2] this compound specifically blocks the activation of PAR4, thereby inhibiting the sustained phase of platelet aggregation without affecting the initial, PAR1-mediated activation.[1][4]

Signaling Pathway of PAR4 in Platelets

The activation of PAR4 on platelets initiates a signaling cascade primarily through the Gq and G12/13 pathways. This leads to downstream events including calcium mobilization, activation of protein kinase C (PKC), and ultimately, platelet shape change and aggregation. The following diagram illustrates the key steps in this pathway.

References

Preclinical Profile of BMS-986141: A Novel PAR4 Antagonist for Antithrombotic Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-986141 is a potent and selective, orally bioavailable small molecule antagonist of the Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation.[1][2] Preclinical research has demonstrated its potential as an antithrombotic agent with a favorable safety profile, particularly concerning bleeding risk, when compared to existing antiplatelet therapies.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties in various animal species. The information is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel antithrombotic therapies.

Mechanism of Action: Targeting PAR4-Mediated Platelet Aggregation

Thrombin, a critical enzyme in the coagulation cascade, activates human platelets through two G-protein coupled receptors: PAR1 and PAR4.[4] While PAR1 is a high-affinity receptor that mediates the initial, rapid phase of platelet aggregation, PAR4 is a lower-affinity receptor responsible for a more sustained and prolonged signaling response that is crucial for the growth and stability of a thrombus.[4] By selectively inhibiting PAR4, this compound is designed to attenuate the later stages of thrombus formation without completely abrogating the initial hemostatic response, thereby offering a potentially wider therapeutic window with a reduced risk of bleeding complications.[2]

PAR4 Signaling Pathway

The activation of PAR4 by thrombin initiates a downstream signaling cascade that ultimately leads to platelet aggregation and thrombus formation. This process is initiated by the proteolytic cleavage of the N-terminal domain of the PAR4 receptor by thrombin, which unmasks a new N-terminus that acts as a "tethered ligand." This tethered ligand then binds to the receptor itself, triggering a conformational change that activates intracellular G-proteins, primarily Gq and G12/13. Activation of these G-proteins leads to a cascade of downstream events, including an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), which are critical for platelet shape change, granule secretion, and the activation of the fibrinogen receptor GPIIb/IIIa, the final common pathway for platelet aggregation.

Quantitative Preclinical Data

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, efficacy, and pharmacokinetic profile.

In Vitro Potency

This compound demonstrated potent inhibition of PAR4-mediated platelet aggregation in both human and monkey whole blood.

| Assay | Species | IC50 (nM) |

| PAR4 Agonist Peptide-Induced Platelet Aggregation | Human | 1.8 |

| PAR4 Agonist Peptide-Induced Platelet Aggregation | Cynomolgus Monkey | 1.3 |

Data sourced from MedchemExpress, referencing Priestley et al., J Med Chem, 2022.[5]

In Vivo Efficacy in Cynomolgus Monkeys

The antithrombotic efficacy of this compound was evaluated in an electrolytic-mediated carotid artery thrombosis (ECAT) model in cynomolgus monkeys.

| Dose (mg/kg, p.o.) | Thrombus Weight Reduction (%) |

| 0.05 | 36 |

| 0.1 | 63 |

| 0.5 | 88 |

Data sourced from MedchemExpress, referencing Priestley et al., J Med Chem, 2022.[5]

In Vivo Bleeding Risk Assessment in Cynomolgus Monkeys

The bleeding risk was assessed by measuring the mesenteric bleeding time (MBT) in cynomolgus monkeys.

| Dose (mg/kg, p.o.) | Mesenteric Bleeding Time (MBT) Increase |

| 0.5 | 1.2-fold |

Data sourced from MedchemExpress, referencing Wong et al., European Heart Journal, 2020.[5]

Preclinical Pharmacokinetics

Pharmacokinetic parameters of this compound were determined in several animal species following intravenous administration.

| Parameter | Rat | Dog | Cynomolgus Monkey |

| t1/2 (h) | 3.7 ± 0.4 | 13 | 75 ± 12 |

| CL (mL/min/kg) | 14.3 ± 0.4 | 8.5 | 12 ± 2 |

| Vss (L/kg) | 2.7 ± 0.3 | 2.7 | 14 ± 5 |

| F (%) | 31 | 25 | 36 |

t1/2: half-life; CL: clearance; Vss: volume of distribution at steady-state; F: oral bioavailability. Data sourced from MedchemExpress.[5]

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To determine the in vitro potency of this compound in inhibiting PAR4-mediated platelet aggregation.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human donors or cynomolgus monkeys into tubes containing 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Compound Incubation: Aliquots of PRP are incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

-

Platelet Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A baseline light transmission is established for each sample.

-

Agonist Addition: A specific PAR4 agonist peptide (e.g., AYPGKF-NH2) is added to the PRP to induce platelet aggregation.

-

Data Analysis: The change in light transmission over time is recorded, and the maximum aggregation percentage is determined. The IC50 value, the concentration of this compound that inhibits 50% of the maximal aggregation response, is calculated from the concentration-response curve.

In Vivo Cynomolgus Monkey Thrombosis and Bleeding Models

Objective: To evaluate the antithrombotic efficacy and bleeding liability of this compound in a non-human primate model.

Methodology:

Electrolytic-Mediated Carotid Artery Thrombosis (ECAT) Model:

-

Animal Preparation: Anesthetized cynomolgus monkeys are surgically prepared to expose a segment of the carotid artery.

-

Drug Administration: this compound is administered orally at various doses prior to the induction of thrombosis.

-

Thrombus Induction: An electrical current is applied to the exposed carotid artery via a stimulating electrode, causing endothelial injury and inducing the formation of a thrombus.

-

Thrombus Measurement: After a set period, the thrombotic segment of the artery is excised, and the wet weight of the thrombus is measured.

-

Efficacy Assessment: The percentage reduction in thrombus weight in the this compound-treated groups is calculated relative to the vehicle-treated control group.

Mesenteric Bleeding Time (MBT) Model:

-

Animal Preparation: Following the thrombosis experiment or in a separate group of anesthetized monkeys, the small intestine is exteriorized to expose the mesenteric blood vessels.

-

Bleeding Induction: A standardized incision is made in a small mesenteric artery.

-

Bleeding Time Measurement: The time until the cessation of bleeding is recorded. Bleeding is blotted with filter paper at regular intervals without disturbing the forming clot.

-

Safety Assessment: The fold-increase in bleeding time in the this compound-treated groups is compared to the baseline or vehicle-treated control group.

Conclusion

The preclinical data for this compound strongly support its development as a novel antithrombotic agent. Its potent and selective antagonism of PAR4 translates to significant antithrombotic efficacy in a relevant non-human primate model, coupled with a minimal impact on bleeding time. The pharmacokinetic profile across multiple species indicates good oral bioavailability and a half-life that may be suitable for clinical dosing regimens. This comprehensive preclinical package laid the groundwork for the successful progression of this compound into clinical development, offering the potential for a safer and effective alternative for the prevention and treatment of thrombotic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and this compound) That Antagonize Protease-Activated Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

BMS-986141: A Novel PAR4 Antagonist for Thrombosis Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-986141 is a potent, orally bioavailable, and selective antagonist of the protease-activated receptor 4 (PAR4), a key player in thrombin-mediated platelet activation.[1][2] Developed by Bristol Myers Squibb, this small molecule has emerged as a valuable research tool for investigating the pathophysiology of thrombosis and developing novel antiplatelet therapies.[3][4] Unlike traditional antiplatelet agents that can be associated with significant bleeding risks, this compound offers a promising therapeutic window by targeting a pathway believed to be more critical for thrombosis than for hemostasis.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Core Mechanism of Action: PAR4 Antagonism

Thrombin, a potent platelet agonist, activates platelets through two G-protein coupled receptors: PAR1 and PAR4.[6] While PAR1 mediates the initial, rapid phase of platelet aggregation, PAR4 is responsible for a more sustained and prolonged signaling response, contributing significantly to thrombus growth and stabilization.[3][6] this compound selectively inhibits the PAR4 signaling pathway, thereby attenuating thrombin-induced platelet aggregation and subsequent thrombus formation.[7]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound, highlighting its potency, efficacy, and safety profile.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Agonist | IC50 | Reference |

| PAR4 Antagonism | Human | Thrombin Receptor Agonist | 0.4 nM | [1] |

| Platelet Aggregation | Human | PAR4 Agonist Peptide (12.5 µM) | 2.2 nM | [1] |

| Platelet Aggregation | Human | PAR4 Agonist Peptide | 1.8 nM | [1] |

| Platelet Aggregation | Monkey | PAR4 Agonist Peptide | 1.3 nM | [1] |

Table 2: In Vivo Efficacy in a Cynomolgus Monkey Thrombosis Model

| Dose (mg/kg) | Route of Administration | Thrombosis Reduction (%) | Reference |

| 0.05 | Oral | 36 | [1] |

| 0.1 | Oral | 63 | [1] |

| 0.5 | Oral | 88 | [1][8] |

| 1 | Oral | 82 (for BMS-986120, a related compound) | [8] |

Table 3: Clinical Pharmacodynamic Effects in Healthy Volunteers

| Dose | Study Type | Inhibition of PAR4-AP Induced Platelet Aggregation | Reference |

| 75 mg and 150 mg | Single Ascending Dose | ≥80% inhibition through ≥24 hours post-dose | [2][9] |

| ≥10 mg | Multiple Ascending Dose | Complete inhibition through 24 hours | [2][3][9] |

Table 4: Ex Vivo Thrombus Formation in Patients with Coronary Artery Disease

| Background Therapy | Reduction in Thrombus Area (%) | Reference |

| Healthy Volunteers | -21 | [7] |

| Ticagrelor alone | -28 | [7] |

| Aspirin alone | -23 | [7] |

| Ticagrelor and Aspirin | -24 | [7] |

Table 5: Safety Profile - Bleeding Time in Cynomolgus Monkeys

| Treatment | Bleeding Time Increase (fold) | Reference |

| This compound (0.5 mg/kg) | 1.2 | [8] |

| Aspirin | 2.2 | [8] |

| This compound + Aspirin | 2.6 - 3.0 | [8] |

| Clopidogrel | 8.0 | [8] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by a PAR4 agonist.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy human donors or cynomolgus monkeys into tubes containing 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

-

Incubation: PRP is incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15 minutes) at 37°C.

-

Induction of Aggregation: Platelet aggregation is initiated by adding a PAR4 agonist peptide (PAR4-AP) at a specific concentration (e.g., 12.5 µM or 25 µM).[2][9]

-

Measurement: Aggregation is measured using a light transmission aggregometer, which records the change in light transmission as platelets aggregate.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the maximal aggregation response, is calculated.

In Vivo Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

Objective: To evaluate the antithrombotic efficacy of orally administered this compound.

Methodology:

-

Animal Preparation: Cynomolgus monkeys are anesthetized and the carotid artery is surgically exposed.

-

Drug Administration: this compound is administered orally at various doses (e.g., 0.05, 0.1, 0.5 mg/kg).[1]

-

Thrombus Induction: An electrolytic current is applied to the exposed carotid artery to induce endothelial injury and subsequent thrombus formation.

-

Thrombus Measurement: After a defined period, the thrombotic segment of the artery is excised and the weight of the thrombus is measured.

-

Data Analysis: The percentage reduction in thrombus weight in the this compound-treated groups is compared to the vehicle-treated control group.[1][8]

Ex Vivo Thrombus Formation Assay under High Shear

Objective: To assess the effect of this compound on thrombus formation in human blood under arterial flow conditions.

Methodology:

-

Blood Collection: Blood is drawn from patients with coronary artery disease receiving various antiplatelet therapies.[7]

-

Drug Treatment: A single oral dose of this compound (e.g., 4 mg) is administered to the patients.[7]

-

Microfluidic Chamber: A microfluidic chamber coated with collagen and tissue factor is used to mimic a thrombogenic surface.

-

Perfusion: Whole blood is perfused through the chamber at a high shear rate (e.g., 1000 s⁻¹) to simulate arterial blood flow.

-

Imaging and Analysis: Thrombus formation is visualized using fluorescence microscopy, and the total thrombus area is quantified.[7]

-

Data Analysis: The reduction in thrombus area after this compound administration is calculated.[7]

Conclusion

This compound stands out as a highly selective and potent PAR4 antagonist with a compelling preclinical and clinical profile for the study of thrombosis. Its ability to significantly reduce thrombus formation while having a minimal impact on bleeding time positions it as a superior research tool compared to broader-acting antiplatelet agents.[3][8] The detailed data and protocols provided in this guide are intended to facilitate further research into the role of PAR4 in thrombosis and the development of next-generation antithrombotic therapies with improved safety profiles. Although the clinical development of this compound has been discontinued, its value as a pharmacological probe to explore the intricacies of platelet biology and thrombosis remains significant.[4][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. First-in-human study to assess the safety, pharmacokinetics, and pharmacodynamics of this compound, a novel, reversible, small-molecule, PAR4 agonist in non-Japanese and Japanese healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Frontiers | Novel strategies in antithrombotic therapy: targeting thrombosis while preserving hemostasis [frontiersin.org]

- 6. Novel strategies in antithrombotic therapy: targeting thrombosis while preserving hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. tandfonline.com [tandfonline.com]

The Role of BMS-986141 in Advancing Platelet Biology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is a potent, orally bioavailable, and selective antagonist of the Protease-Activated Receptor 4 (PAR4), a key thrombin receptor on human platelets.[1][2][3] Unlike the more rapid and transient signaling of PAR1, PAR4 activation by thrombin leads to a sustained calcium response, crucial for the stabilization and growth of a thrombus.[4][5] This unique characteristic of PAR4 makes it a compelling target for antiplatelet therapies aiming to reduce thrombotic events with a potentially lower risk of bleeding compared to existing agents.[1][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying platelet biology, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action: Selective PAR4 Antagonism

This compound functions as a competitive antagonist at the PAR4 receptor on platelets. Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PAR1 and PAR4, exposing a tethered ligand that self-activates the receptor.[4][6] This initiates downstream signaling through Gq and G12/13 pathways, leading to platelet shape change, granule secretion, and aggregation.[4] this compound selectively binds to PAR4, preventing its activation by thrombin and thereby inhibiting the sustained phase of platelet activation and aggregation.[1][4]

Signaling Pathway of Thrombin-Mediated Platelet Activation via PAR1 and PAR4 and the inhibitory action of this compound.

Caption: Thrombin-PAR Signaling and this compound Inhibition.

Quantitative Data

The following tables summarize the key pharmacokinetic and pharmacodynamic properties of this compound from preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Species | Value | Reference |

| IC50 (PAR4 Antagonism) | - | 0.4 nM | [3] |

| IC50 (PAR4-AP Induced Platelet Aggregation) | Human | 2.2 nM | [3] |

| IC50 (PAR4-AP Induced Platelet Aggregation) | Cynomolgus Monkey | 1.3 nM | [3] |

Table 2: Pharmacokinetics of this compound in Healthy Human Subjects (Single Ascending Dose)[2]

| Dose | Cmax (ng/mL) | AUCinf (h*ng/mL) | T1/2 (hours) |

| 2.5 mg | 17.6 | 183 | 33.7 - 44.7 |

| 150 mg | 958 | 9207 | 33.7 - 44.7 |

Table 3: Pharmacodynamics of this compound in Healthy Human Subjects[2][5]

| Study Type | Dose | Effect on PAR4-AP Induced Platelet Aggregation | Duration of Effect |

| Single Ascending Dose (SAD) | 75 mg and 150 mg | ≥80% inhibition of 25-100 µM PAR4-AP induced aggregation | ≥24 hours post-dose |

| Multiple Ascending Dose (MAD) | ≥10 mg | Complete inhibition of 12.5 µM and 25 µM PAR4-AP induced aggregation | Through 24 hours |

Table 4: Preclinical Efficacy and Bleeding Risk in Cynomolgus Monkeys[4]

| Agent | Dose | Thrombus Weight Reduction (%) | Bleeding Time Increase (fold) |

| This compound | 0.5 mg/kg | 88% | 1.2 |

| Aspirin | - | - | 2.2 |

| Clopidogrel | - | - | 8 |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound on platelet biology are provided below.

Light Transmission Aggregometry (LTA)

This assay measures platelet aggregation in platelet-rich plasma (PRP) by detecting changes in light transmission.

a. Workflow for Light Transmission Aggregometry

Caption: Light Transmission Aggregometry Workflow.

b. Detailed Methodology:

-

Blood Collection: Draw whole blood from subjects into vacutainer tubes containing 3.2% sodium citrate.

-

PRP and PPP Preparation:

-

To obtain PRP, centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature.

-

To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 15 minutes.

-

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using autologous PPP.

-

Assay Performance:

-

Pre-warm PRP and PPP samples to 37°C.

-

Calibrate the light transmission aggregometer using PPP to set 100% aggregation and PRP to set 0% aggregation.

-

Add the platelet agonist (e.g., PAR4 agonist peptide) to the PRP sample in the aggregometer cuvette with constant stirring.

-

Record the change in light transmission for a defined period (typically 5-10 minutes).

-

-

Data Analysis: The maximum percentage of light transmission is recorded as the measure of platelet aggregation. For inhibitor studies, PRP is pre-incubated with this compound or vehicle control before the addition of the agonist.

Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

This in vivo model assesses the antithrombotic efficacy of a compound by inducing thrombus formation in the carotid artery through electrical injury.

a. Workflow for the ECAT Model

Caption: Electrolytic Carotid Artery Thrombosis Model Workflow.

b. Detailed Methodology:

-

Animal Preparation: Anesthetize a cynomolgus monkey and surgically expose a segment of the carotid artery.

-

Instrumentation: Place an electromagnetic flow probe around the artery to monitor blood flow. Insert a stimulating electrode so that it is in contact with the intimal surface of the artery.

-

Drug Administration: Administer this compound or a vehicle control orally.

-

Thrombus Induction: After a predetermined time to allow for drug absorption (e.g., 2 hours), induce endothelial injury by applying a constant anodal electrical current to the electrode.

-

Blood Flow Monitoring: Continuously monitor carotid artery blood flow. The formation of an occlusive thrombus will lead to a decrease and eventual cessation of blood flow.

-

Thrombus Quantification: At the end of the experiment, excise the thrombosed arterial segment and determine the wet weight of the thrombus.

Ex Vivo Thrombus Formation Under High Shear

This assay evaluates the effect of a drug on thrombus formation in whole blood under conditions that mimic arterial shear stress.

a. Workflow for Ex Vivo Thrombus Formation Assay

Caption: Ex Vivo Thrombus Formation Assay Workflow.

b. Detailed Methodology:

-

Blood Collection: Obtain whole blood from subjects who have been treated with this compound or a placebo.

-

Flow Chamber Preparation: Use a microfluidic flow chamber coated with a thrombogenic substrate, such as collagen, to mimic a damaged blood vessel wall.

-

Perfusion: Perfuse the whole blood through the flow chamber at a constant high shear rate, simulating arterial blood flow.

-

Imaging: Visualize platelet adhesion and thrombus formation in real-time using fluorescence or brightfield microscopy.

-

Quantification: Capture images or videos and use image analysis software to quantify parameters such as surface coverage, thrombus volume, or thrombus area.

Conclusion

This compound has emerged as a valuable pharmacological tool for dissecting the role of PAR4 in platelet biology and thrombosis. Its high selectivity and potency, coupled with a favorable safety profile in early studies, underscore the potential of PAR4 antagonism as a novel antiplatelet strategy. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to further our understanding of platelet-mediated thrombosis and to explore new therapeutic avenues. The continued investigation of this compound and other PAR4 antagonists will be instrumental in defining the therapeutic window for this class of antiplatelet agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Platelet Aggregation Profiling of BMS-986141

Introduction

BMS-986141 is a novel, orally bioavailable, and reversible small-molecule antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2] PAR4 is a G-protein coupled receptor that, along with PAR1, mediates thrombin-induced platelet activation. While PAR1 initiates a rapid and transient response, PAR4 activation by thrombin leads to a more sustained signaling cascade, which is crucial for the stabilization and growth of a thrombus.[3] By selectively targeting PAR4, this compound represents a promising antiplatelet therapy with the potential for a favorable bleeding profile compared to broader antiplatelet agents.[1][2]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for platelet function testing.[4][5][6] The protocol is intended for researchers, scientists, and drug development professionals investigating the pharmacodynamic properties of PAR4 antagonists.

Mechanism of Action: PAR4 Signaling Pathway

Upon cleavage by thrombin, PAR4 unmasks a tethered ligand that binds to and activates the receptor. This initiates a downstream signaling cascade through Gq and G12/13 proteins, leading to the activation of Phospholipase Cβ (PLCβ). PLCβ activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger intracellular calcium mobilization and Protein Kinase C (PKC) activation, respectively. These events culminate in integrin αIIbβ3 activation, granule secretion, and ultimately, platelet aggregation. This compound acts as a competitive antagonist at the PAR4 receptor, preventing its activation by thrombin or PAR4-activating peptides (PAR4-AP).

Quantitative Data Summary

The following table summarizes pharmacodynamic data from clinical studies of this compound, demonstrating its inhibitory effect on platelet aggregation induced by PAR4 agonist peptide (PAR4-AP).

| Study Type | This compound Dose | PAR4-AP Concentration | Maximum Inhibition of Platelet Aggregation | Duration of Effect | Reference |

| Single Ascending Dose (SAD) | 75 mg | 25-100 µM | ≥80% | ≥24 hours post-dose | [2][7] |

| Single Ascending Dose (SAD) | 150 mg | 25-100 µM | ≥80% | ≥24 hours post-dose | [2][7] |

| Multiple Ascending Dose (MAD) | ≥10 mg (once daily) | 12.5 µM | Complete Inhibition | Through 24 hours | [1][2][7] |

| Multiple Ascending Dose (MAD) | ≥10 mg (once daily) | 25 µM | Complete Inhibition | Through 24 hours | [1][2][7] |

Note: This table is for informational purposes and represents data from ex vivo analysis of samples from clinical trials. In vitro potency (e.g., IC50) should be determined empirically using the protocol below.

Experimental Protocol: Light Transmission Aggregometry (LTA)

This protocol describes the use of LTA to measure the inhibitory effect of this compound on PAR4-AP-induced platelet aggregation in human platelet-rich plasma (PRP).

Principle

LTA measures changes in light transmission through a suspension of stirred platelets (PRP) at 37°C.[8][9] When a platelet agonist is added, platelets aggregate, forming larger clumps. This allows more light to pass through the suspension, increasing the light transmission. The change is recorded over time, and the maximum aggregation is quantified relative to a platelet-poor plasma (PPP) blank (representing 100% transmission).[10] The inhibitory effect of this compound is determined by comparing the aggregation response in its presence to a vehicle control.

Materials and Reagents

-

This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO).

-

PAR4 Agonist Peptide (PAR4-AP): e.g., AYPGKF-NH₂. Prepare stock solutions in sterile water or buffer.

-

Other Agonists (for selectivity testing): ADP, Collagen, Arachidonic Acid, PAR1-AP (e.g., SFLLRN).

-

Vehicle Control: The solvent used for this compound (e.g., DMSO, final concentration ≤0.5%).

-

Anticoagulant: 3.2% (0.109 M) Sodium Citrate.

-

Whole Blood: From healthy, consenting human donors who have not taken antiplatelet medication for at least 10-14 days.

-

Equipment:

-

Light Transmission Aggregometer (e.g., Chrono-log Model 700, PAP-8E).

-

Clinical centrifuge.

-

Calibrated pipettes.

-

Plastic (polypropylene) tubes.

-

Water bath (37°C).

-

Experimental Workflow

Step-by-Step Procedure

4.1. Preparation of PRP and PPP

-

Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant).[8] Invert gently to mix.

-

Let the blood rest at room temperature for at least 30 minutes but no more than 4 hours to allow platelets to return to a resting state.[4][8]

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[4]

-

Carefully collect the supernatant (PRP) using a plastic pipette and transfer it to a capped plastic tube. Avoid disturbing the buffy coat.

-

To prepare PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[8]

-

Collect the supernatant (PPP) and store it in a separate plastic tube.

4.2. Platelet Aggregation Assay

-

Turn on the aggregometer and allow the heating block to reach 37°C.

-

Pipette PRP into aggregation cuvettes (e.g., 450 µL) and add a sterile stir bar. Place the cuvettes into the heating wells and allow them to warm for at least 5 minutes.[9]

-

Inhibitor Incubation: Add a small volume (e.g., 5 µL) of the desired concentration of this compound or vehicle to the PRP. Incubate for a defined period (e.g., 5-15 minutes) at 37°C with stirring.

-

Calibration: Place a cuvette with PRP into the sample well and a cuvette with PPP into the reference well. Calibrate the instrument to set 0% (PRP) and 100% (PPP) light transmission.

-

Initiate Aggregation: Remove the PPP cuvette. Place the sample cuvette containing PRP and this compound/vehicle into the sample well. Start recording the baseline for ~1 minute.

-

Add the PAR4-AP agonist (e.g., 12.5 µM to 100 µM final concentration) and record the aggregation curve for 5-10 minutes, or until a stable plateau is reached.

-

Repeat for all concentrations of this compound and controls.

4.3. Selectivity Testing To confirm the selectivity of this compound, repeat the assay using other agonists that act through different pathways, such as ADP (P2Y1/P2Y12 receptors), collagen (GPVI receptor), and PAR1-AP. Significant inhibition should only be observed with the PAR4-AP agonist.[7][11]

Data Analysis

-

Maximum Aggregation (%): From each aggregation curve, determine the maximum percentage of light transmission achieved.

-

Percent Inhibition (%): Calculate the inhibition of aggregation for each this compound concentration using the following formula:

% Inhibition = (1 - (Max Aggregation_Inhibitor / Max Aggregation_Vehicle)) * 100

-

IC50 Determination: Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the maximal aggregation response.

Conclusion

This protocol provides a robust framework for the in vitro characterization of the PAR4 antagonist this compound. By following this standardized LTA procedure, researchers can accurately determine the potency (IC50) and selectivity of this compound, contributing to a comprehensive understanding of its antiplatelet activity. Adherence to pre-analytical and analytical best practices is critical for obtaining reliable and reproducible results.[4][6]

References

- 1. researchgate.net [researchgate.net]

- 2. First-in-human study to assess the safety, pharmacokinetics, and pharmacodynamics of this compound, a novel, reversible, small-molecule, PAR4 agonist in non-Japanese and Japanese healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. de-vhl.nl [de-vhl.nl]

- 5. unimedizin-mainz.de [unimedizin-mainz.de]

- 6. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]

- 9. tandfonline.com [tandfonline.com]

- 10. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antithrombotic Effects of Combined PAR (Protease-Activated Receptor)-4 Antagonism and Factor Xa Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BMS-986141 in Flow Cytometry Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986141 is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor that plays a critical role in thrombin-mediated platelet activation and aggregation.[1][2][3][4] By inhibiting the PAR4 signaling pathway, this compound effectively reduces platelet activation and thrombus formation.[4][5] Flow cytometry is a powerful technique to assess the pharmacodynamic effects of this compound on platelets by measuring key markers of activation such as P-selectin expression and the formation of platelet-monocyte aggregates.[2][4] These application notes provide detailed protocols for utilizing this compound in flow cytometry assays to evaluate its inhibitory effects on platelet activation.

Mechanism of Action of this compound

Thrombin, a key protease in the coagulation cascade, activates platelets by cleaving the extracellular domain of PARs. While PAR1 activation leads to a rapid, transient platelet response, PAR4 activation results in a more sustained signaling cascade, contributing significantly to thrombosis.[4][6] this compound selectively binds to and antagonizes PAR4, thereby preventing its activation by thrombin or PAR4-activating peptides (PAR4-AP). This blockade inhibits downstream signaling events, ultimately leading to a reduction in platelet granule release (e.g., P-selectin exposure) and aggregation.[2][4]

Caption: Signaling pathway of PAR4 activation and its inhibition by this compound.

Data Presentation

The inhibitory effect of this compound on PAR4-AP-induced platelet activation can be quantified and summarized. The following table presents representative data on the inhibition of P-selectin expression and platelet-monocyte aggregate formation at various concentrations of this compound.

| This compound Concentration (nM) | PAR4-AP Concentration (µM) | Inhibition of P-selectin Expression (%) | Inhibition of Platelet-Monocyte Aggregates (%) |

| 1 | 100 | ~20% | ~15% |

| 10 | 100 | ~50% | ~45% |

| 100 | 100 | >90% | >80% |

| 1000 | 100 | >95% | >90% |

Note: The presented data are illustrative and may vary based on experimental conditions and donor variability.

Experimental Protocols

Protocol 1: Measurement of P-selectin Expression on Platelets in Whole Blood

This protocol details the steps to measure P-selectin (CD62P) expression on the surface of platelets in whole blood in response to PAR4 activation and its inhibition by this compound.

Materials:

-

Freshly collected human whole blood (anticoagulated with citrate or heparin)

-

This compound stock solution (in DMSO)

-

PAR4 activating peptide (PAR4-AP) (e.g., AYPGKF-NH2)

-

Phosphate-buffered saline (PBS)

-

Fluorochrome-conjugated antibodies:

-

Anti-CD61 (platelet marker)

-

Anti-CD62P (P-selectin)

-

-

Fixative solution (e.g., 1% paraformaldehyde in PBS)

-

Flow cytometer

Procedure:

-

Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant. Assays should be performed within 2 hours of blood collection.

-

Preparation of this compound dilutions: Prepare serial dilutions of this compound in PBS or an appropriate buffer. Also, prepare a vehicle control (DMSO).

-

Incubation with this compound: In a 96-well plate or microcentrifuge tubes, add a small volume of the diluted this compound or vehicle control to aliquots of whole blood. Incubate for 15-30 minutes at room temperature.

-

Stimulation: Add PAR4-AP to the blood samples to a final concentration of 25-100 µM. Include an unstimulated control (PBS). Incubate for 10-15 minutes at room temperature.

-

Antibody Staining: Add the fluorochrome-conjugated anti-CD61 and anti-CD62P antibodies to each sample. Incubate for 20 minutes at room temperature in the dark.

-

Fixation: Add fixative solution to each sample and incubate for 30 minutes at 4°C.

-

Analysis by Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and CD61 positivity. Determine the percentage of P-selectin positive platelets.

Caption: Experimental workflow for measuring P-selectin expression.

Protocol 2: Measurement of Platelet-Monocyte Aggregates in Whole Blood

This protocol outlines the procedure to quantify the formation of platelet-monocyte aggregates in whole blood following PAR4 stimulation and treatment with this compound.

Materials:

-

Freshly collected human whole blood (anticoagulated with citrate or heparin)

-

This compound stock solution (in DMSO)

-

PAR4 activating peptide (PAR4-AP)

-

Phosphate-buffered saline (PBS)

-

Fluorochrome-conjugated antibodies:

-

Anti-CD14 (monocyte marker)

-

Anti-CD41 or Anti-CD61 (platelet marker)

-

-

Red blood cell lysis buffer

-

Fixative solution (e.g., 1% paraformaldehyde in PBS)

-

Flow cytometer

Procedure:

-

Blood Collection and this compound Incubation: Follow steps 1-3 from Protocol 1.

-

Stimulation: Follow step 4 from Protocol 1.

-

Antibody Staining: Add fluorochrome-conjugated anti-CD14 and anti-CD41/CD61 antibodies to each sample. Incubate for 20 minutes at room temperature in the dark.

-

Red Blood Cell Lysis: Add RBC lysis buffer to each sample and incubate for 10-15 minutes at room temperature.

-

Centrifugation and Washing: Centrifuge the samples to pellet the leukocytes. Wash the cell pellet with PBS.

-

Fixation: Resuspend the cell pellet in a fixative solution and incubate for 30 minutes at 4°C.

-

Analysis by Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the monocyte population based on forward and side scatter characteristics and CD14 positivity. Within the monocyte gate, quantify the percentage of cells that are also positive for the platelet marker (CD41/CD61), representing platelet-monocyte aggregates.

Caption: Workflow for measuring platelet-monocyte aggregates.

References

- 1. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. A Mouse Model of the Protease Activated Receptor 4 (PAR4) Pro310Leu Variant has Reduced Platelet Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

Recommended solvent and concentration for BMS-986141

Application Notes and Protocols: BMS-986141

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, orally bioavailable, and selective antagonist of the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor expressed on human platelets.[1][2] Activated by thrombin, PAR4 plays a significant role in thrombosis.[2][3] Unlike the high-affinity thrombin receptor PAR1, which initiates a transient platelet response, the lower-affinity PAR4 mediates a more sustained signaling response, crucial for irreversible platelet aggregation.[4] Antagonism of PAR4 is a promising antiplatelet strategy, potentially offering a better safety profile with a lower risk of bleeding compared to other antiplatelet agents.[4][5] These application notes provide detailed information on the recommended solvents, concentrations, and protocols for the use of this compound in research settings.

Physicochemical Properties and Solubility

This compound is typically supplied as a solid powder. For experimental use, it must be dissolved in an appropriate solvent to create stock and working solutions.

Solubility Data

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

| Dimethylformamide (DMF) | Soluble | [1] |

Recommended Concentrations for Experimental Use